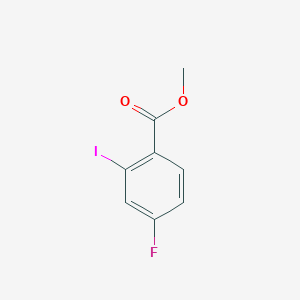

Methyl 2-iodo-4-fluorobenzoate

Description

Methyl 2-iodo-4-fluorobenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with iodine at the ortho position and fluorine at the para position. Its molecular formula is C₈H₆FIO₂, with a molar mass of 280.04 g/mol. This compound is of interest in organic synthesis due to the unique electronic and steric effects imparted by the iodine substituent (a heavy halogen with high polarizability) and the fluorine atom (a small, electronegative substituent).

Properties

IUPAC Name |

methyl 4-fluoro-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYLVDGUKVPZGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-iodo-4-fluorobenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 4-fluorobenzoate. The reaction typically employs iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst like acetic acid. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-iodo-4-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Boronic acid derivatives, palladium catalysts; typically carried out in the presence of a base like potassium carbonate in an organic solvent such as tetrahydrofuran.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Substitution Reactions: Formation of azides, nitriles, and other substituted benzoates.

Coupling Reactions: Formation of biaryl compounds.

Reduction Reactions: Formation of methyl 4-fluorobenzoate.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-iodo-4-fluorobenzoate serves as a crucial building block in the synthesis of pharmaceuticals. Its halogenated structure provides unique electronic properties that can influence biological activity:

- Potential Drug Development : The compound is investigated for its role as a precursor in synthesizing radiolabeled compounds for diagnostic imaging.

- CYP1A2 Inhibition : Studies indicate that it may inhibit cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.

Biological Studies

Research has highlighted its utility in studying biological systems:

- Enzyme Inhibition : this compound is used to explore interactions with various enzymes and receptors, providing insights into enzyme kinetics and inhibition mechanisms.

- Antimicrobial Properties : Analogous compounds have demonstrated antimicrobial activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating potential therapeutic applications in treating infections .

Material Science

In material science, this compound is employed in the development of specialized materials:

- Fluorinated Polymers : Its unique structure allows for the production of fluorinated polymers with enhanced chemical stability and unique physical properties, suitable for various industrial applications.

Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of halogenated benzoates revealed that structural modifications at specific positions on the aromatic ring could significantly enhance activity against resistant bacterial strains. For instance, compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against E. coli.

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines indicated that this compound could induce apoptosis at specific concentrations. The IC50 values varied among different cell lines, suggesting its potential as an anticancer agent while emphasizing the need for further research into selectivity and therapeutic indices .

Mechanism of Action

The mechanism of action of methyl 2-iodo-4-fluorobenzoate depends on the specific application. In organic synthesis, its reactivity is primarily governed by the presence of the iodine and fluorine substituents, which influence the electron density and steric properties of the benzene ring. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Notes:

- Fluorine’s Influence: The para-fluorine atom stabilizes the aromatic ring through electron-withdrawing effects, which may alter acidity (lower pKa of the ester group compared to non-fluorinated analogs) and influence regioselectivity in further substitutions.

Physicochemical Properties

- Stability : The iodine substituent may render the compound light-sensitive, necessitating storage in amber glass. This contrasts with chlorine-containing analogs, which are generally more stable under ambient conditions.

Biological Activity

Methyl 2-iodo-4-fluorobenzoate (CAS No. 204257-72-7) is a chemical compound that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₈H₆FIO₂

- Molecular Weight : 280.04 g/mol

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : 2.34 to 3.24, indicating moderate lipophilicity, which is crucial for membrane permeability .

This compound is noted for its ability to interact with biological targets, primarily through inhibition of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics, making it a compound of interest in drug development and toxicology studies .

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various cellular models:

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has been shown to inhibit the proliferation of melanoma cells, potentially through the modulation of signaling pathways involved in cell survival and death .

- Binding Affinity : The compound demonstrates a strong binding affinity to serum albumin (BSA) and DNA, which may influence its distribution and bioavailability in biological systems. This binding can alter the pharmacokinetics of co-administered drugs .

In Vivo Studies

In vivo studies have highlighted the biodistribution patterns of this compound:

- Biodistribution : Following administration in animal models, the compound showed preferential accumulation in tumor tissues compared to normal tissues, indicating its potential utility as a targeted therapeutic agent or imaging probe .

- Pharmacokinetics : Data suggests that this compound has a high gastrointestinal absorption rate and can cross the blood-brain barrier (BBB), which is critical for central nervous system (CNS) applications .

Case Study 1: Melanoma Imaging

A study involving the use of this compound as a PET imaging agent showed promising results. The compound was administered to mice with melanoma tumors, resulting in a significant uptake in tumor tissue compared to surrounding normal tissues. The tumor-to-normal tissue ratios improved over time, suggesting its potential as a diagnostic tool for early detection of melanoma .

Case Study 2: Drug Metabolism Interaction

Another investigation focused on the interaction of this compound with other pharmacological agents. The findings indicated that co-administration with CYP1A2 substrates led to altered metabolism rates, emphasizing the need for careful consideration when used alongside other medications that rely on this metabolic pathway .

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Induces apoptosis in melanoma cells; inhibits cell proliferation |

| Binding Affinity | Strong interaction with BSA and DNA; affects drug distribution |

| Biodistribution | High uptake in tumor tissues; low uptake in normal tissues |

| Pharmacokinetics | High gastrointestinal absorption; crosses BBB |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.